
4-Fluoro-6-nitro-1H-indazole
Descripción general
Descripción
4-Fluoro-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of both fluorine and nitro groups in the 4 and 6 positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-nitro-1H-indazole typically involves the nitration of 4-fluoroindazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-6-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 4-Fluoro-6-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The indazole scaffold has been extensively studied for its pharmacological properties. Research indicates that 4-Fluoro-6-nitro-1H-indazole derivatives exhibit:
- Antitumor Activity : Several studies have reported that compounds derived from indazole structures can inhibit specific kinases involved in cancer progression. For instance, derivatives have shown significant inhibitory effects on Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy .
- Antiparasitic Effects : Indazole derivatives have demonstrated potent activity against various parasites, including Leishmania species. The structural modifications, such as the introduction of nitro groups, enhance their efficacy against these pathogens .
- Antimicrobial Properties : The compound has been evaluated for its potential as an antimicrobial agent. Its derivatives have shown effectiveness against a range of bacterial strains, indicating possible applications in treating infections .
Material Science
This compound is also used in the synthesis of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound serves as a building block for semiconducting materials used in OLEDs due to its excellent photophysical properties. The incorporation of fluorine enhances the electronic characteristics of the resulting polymers .
- Dye-Sensitized Solar Cells (DSSCs) : Its ability to form stable complexes with metals allows it to be utilized in the development of efficient photosensitizers for solar energy applications .
Case Study 1: Antitumor Activity
A series of this compound derivatives were synthesized and tested for their inhibitory effects on FGFRs. One notable compound exhibited an IC50 value of 30.2 nM against FGFR1, showcasing its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antiparasitic Applications
Research conducted on indazole derivatives highlighted their effectiveness against Entamoeba histolytica and Giardia intestinalis. A specific derivative displayed an IC50 value significantly lower than that of metronidazole, suggesting enhanced potency without increased cytotoxicity .
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-nitro-1H-indazole is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
4-Fluoro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-indazole: Lacks the fluorine atom, affecting its lipophilicity and biological activity.
4-Chloro-6-nitro-1H-indazole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness: 4-Fluoro-6-nitro-1H-indazole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Actividad Biológica
4-Fluoro-6-nitro-1H-indazole is a compound belonging to the indazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, drawing from various research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves the nitration of indazole derivatives followed by fluorination. Variations in the synthetic pathway can lead to different derivatives with altered biological activities.
Antimicrobial Activity
Indazoles, including this compound, have been studied for their antimicrobial properties. Research indicates that derivatives of 6-nitro-1H-indazole exhibit significant antibacterial and antifungal activities. For instance, compounds derived from 6-nitro-1H-indazole were screened against various microorganisms, demonstrating promising results in inhibiting bacterial growth and fungal infections .
Compound | Activity Type | MIC (μg/mL) | Reference |
---|---|---|---|
4a | Antibacterial | 15.625 | |
4b | Antifungal | 31.2 | |
4c | Antitubercular | 62.5 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. In vitro studies demonstrated significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for several derivatives were notably lower than those of standard chemotherapeutic agents, indicating strong antiproliferative effects.
The mechanism underlying the anticancer activity of this compound involves apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry revealed that treatment with this compound led to an increase in the percentage of cells in the G0-G1 phase and a decrease in the G2/M phase, suggesting a halt in cell cycle progression . Additionally, compounds like 4f and 4i increased Annexin V/PI-stained cells, indicating early and late stages of apoptosis .
Case Studies and Research Findings
Several case studies have documented the biological efficacy of indazole derivatives:
- Antibacterial Screening : A series of indazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that compounds with nitro groups exhibited higher antibacterial activity compared to other substitutions .
- Anticancer Evaluation : In a study comparing various indazole derivatives, compounds such as 4f and 4i showed superior cytotoxicity against MCF-7 cells compared to established drugs, marking them as candidates for further development in cancer therapy .
- Anti-inflammatory Properties : Some studies also indicated potential anti-inflammatory effects of indazoles through inhibition of nitric oxide synthases and phospholipase A2 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Fluoro-6-nitro-1H-indazole, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sequential nitration and fluorination of the indazole scaffold. For nitration, use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Fluorination may employ halogen-exchange reactions (e.g., using KF in polar aprotic solvents like DMF at 80–100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) and melting point analysis. Structural validation requires NMR (¹H/¹³C, noting deshielding of nitro-adjacent protons) and high-resolution mass spectrometry .
Q. How can spectroscopic and crystallographic methods characterize this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 8.2–8.5 ppm for nitro-group proximity) and fluorine coupling (¹⁹F NMR, δ -110 to -120 ppm). IR confirms nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches.
- Crystallography : Grow single crystals via slow evaporation (e.g., in DCM/hexane). Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze intermolecular interactions (e.g., π-stacking, hydrogen bonds) with OLEX2 or Mercury. SHELXTL integration ensures accurate space-group determination .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
- Methodological Answer :
- LogP : Measure via shake-flask method (octanol/water partitioning) or predict using software like ACD/Labs.
- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and DMSO, using UV-Vis calibration curves.
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for nitroindazoles).
- pKa : Determine via potentiometric titration (e.g., Sirius T3 instrument) to assess protonation states .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying conditions?
- Methodological Answer : Design kinetic experiments (e.g., varying temperature, solvent polarity, or catalysts) to probe nitro-group reduction or fluorine displacement. Use LC-MS to track intermediates. For example, nitro-reduction with Pd/C/H₂ may yield 6-amino derivatives, while SNAr reactions with amines could replace fluorine. Compare DFT calculations (Gaussian, B3LYP/6-31G*) with experimental data to validate mechanisms. Address discrepancies by replicating conditions from conflicting studies and isolating variables (e.g., trace moisture, oxygen levels) .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound in kinase inhibition?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives (e.g., 4-Cl, 6-NO₂ variants) via parallel synthesis.
- Bioassays : Test against kinase panels (e.g., EGFR, Aurora B) using fluorescence polarization assays. IC₅₀ values are derived from dose-response curves (GraphPad Prism).
- Molecular Modeling : Dock structures into kinase ATP-binding pockets (AutoDock Vina). Correlate substituent electronic effects (Hammett σ constants) with activity trends. Validate via mutagenesis (e.g., kinase F317L mutation to assess fluorine interactions) .
Q. How can computational methods predict the regioselectivity of electrophilic substitutions in this compound?
- Methodological Answer : Perform Fukui function analysis (Gaussian) to identify nucleophilic/electrophilic sites. Calculate local softness (ΔN) and electrostatic potential maps (MEPs) to predict reactivity. Compare with experimental results (e.g., bromination at C-5 vs. C-7). Use solvent models (CPCM) to account for solvation effects. Validate with kinetic isotope effects (KIE) studies .
Q. What experimental and analytical approaches resolve challenges in scaling up this compound synthesis?
- Methodological Answer :
- Process Optimization : Use DoE (Design of Experiments) to optimize nitration/fluorination stoichiometry and reaction time. Monitor exotherms with RC1 calorimetry for safety.
- Purification : Switch from column chromatography to fractional crystallization for large batches. Characterize polymorphs via PXRD.
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Q. Data Analysis & Reproducibility
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer : Conduct meta-analyses of published IC₅₀ values, stratifying by assay type (e.g., cell-free vs. cellular assays). Replicate key studies under standardized conditions (e.g., ATP concentration, cell passage number). Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding. Publish raw datasets in repositories like Zenodo to enhance transparency .
Propiedades
IUPAC Name |
4-fluoro-6-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQPOTVNLDEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646211 | |
Record name | 4-Fluoro-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-01-4 | |
Record name | 4-Fluoro-6-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-6-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.